2-Hydroxyethyl 3,4,5,6-tetrachloropyridine-2-carboxylate
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Description
“2-Hydroxyethyl 3,4,5,6-tetrachloropyridine-2-carboxylate” is a chemical compound. It is derived from 3,4,5,6-Tetrachloropyridine-2-carboxylic acid , which is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and dyestuff .
Synthesis Analysis
The synthesis of related compounds like 3,4,5,6-Tetrachloropyridine-2-carboxylic acid involves various strategies. One of the conventional methods for the straightforward synthesis of products is the nucleophilic substitution reaction at the 4-position . It has been reported that on treatment with lithium aluminum hydride, pentachloropyridine gives 2,3,6-trichloropyridine along with a small amount of other well-known compounds such as 2,3,5,6-, 2,3,4,6- and 2,3,4,5-tetrachloropyrine .Molecular Structure Analysis
The molecular structure of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, a related compound, is represented by the InChI code1S/C6HCl4NO2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H,12,13)
. The molecular weight is 260.89 . Chemical Reactions Analysis
The reactivity of related compounds like pentachloropyridine is influenced by many factors including the nature of the nucleophile, reaction condition, and solvent . They are highly reactive towards nucleophilic attack due to their electron-deficient nature .Physical and Chemical Properties Analysis
3,4,5,6-Tetrachloropyridine-2-carboxylic acid, a related compound, is a white powder . It is soluble in DMSO and Methanol but insoluble in water .Safety and Hazards
Properties
IUPAC Name |
2-hydroxyethyl 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl4NO3/c9-3-4(10)6(8(15)16-2-1-14)13-7(12)5(3)11/h14H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEOIUYNCFEAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)C1=NC(=C(C(=C1Cl)Cl)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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